molecular formula C14H18O3 B1582759 4-(4-Isobutylphenyl)-4-oxobutanoic acid CAS No. 73120-67-9

4-(4-Isobutylphenyl)-4-oxobutanoic acid

Cat. No. B1582759
CAS RN: 73120-67-9
M. Wt: 234.29 g/mol
InChI Key: VTSCHNAWJCRJJG-UHFFFAOYSA-N
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Description

“4-(4-Isobutylphenyl)-4-oxobutanoic acid” is also known as Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID) that reduces pyrogen release and inflammation . It is a propionic acid derivative, a short-chain saturated fatty acid bound to ethane .


Synthesis Analysis

The synthetic procedure to synthesize ibuprofen was patented by the Boots Pure Drug Company in the 1960s . Their synthetic process involved several complicated steps that generated a considerable amount of chemical waste . Since the Boots method of synthesizing ibuprofen generated an enormous amount of waste when performed on the industry scale, alternative synthetic routes the drug have became of public interest .


Molecular Structure Analysis

The molecular formula of “4-(4-Isobutylphenyl)-4-oxobutanoic acid” is C13H18O2 . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .

Scientific Research Applications

Pharmaceutical Synthesis

4-(4-Isobutylphenyl)-4-oxobutanoic acid is a derivative closely related to ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). In pharmaceutical synthesis, this compound can be used as a precursor or intermediate in the synthesis of ibuprofen analogs. These analogs may have potential as new therapeutic agents with improved efficacy or reduced side effects .

Biotechnology

In biotechnological research, enzymes such as lipases can be used to resolve enantiomers of ibuprofen, which is structurally similar to 4-(4-Isobutylphenyl)-4-oxobutanoic acid. This process is crucial for producing the active S-enantiomer of ibuprofen, which is responsible for its therapeutic effects. The optimization of these biocatalytic processes is an active area of research .

Drug Metabolism Studies

The compound’s close relation to ibuprofen makes it relevant for studying drug metabolism and pharmacokinetics. Research can focus on how structural changes affect the metabolic pathways and the rate of conversion between enantiomers, which is significant for the drug’s efficacy and safety profile .

Environmental Impact

Derivatives of ibuprofen, including 4-(4-Isobutylphenyl)-4-oxobutanoic acid, are of interest in environmental studies. They can serve as models to understand the environmental fate of pharmaceuticals, their biodegradation, and potential formation of toxic metabolites during water treatment processes .

Medicinal Chemistry

In medicinal chemistry, the modification of ibuprofen’s structure, such as introducing the 4-oxobutanoic acid moiety, can lead to the discovery of novel compounds with anti-inflammatory, analgesic, or antipyretic activities. These compounds can be screened for activity against various targets involved in inflammatory pathways .

Green Chemistry

The synthesis of ibuprofen and its derivatives, including 4-(4-Isobutylphenyl)-4-oxobutanoic acid, is being re-evaluated under the principles of green chemistry. Research is directed towards developing more sustainable and environmentally friendly synthetic pathways, reducing the use of hazardous reagents, and improving overall efficiency .

Mechanism of Action

Ibuprofen is an NSAID and non-selective COX inhibitor used to treat mild-moderate pain, fever, and inflammation . It is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics .

Safety and Hazards

Ibuprofen may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

4-[4-(2-methylpropyl)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(2)9-11-3-5-12(6-4-11)13(15)7-8-14(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSCHNAWJCRJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223393
Record name Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isobutylphenyl)-4-oxobutanoic acid

CAS RN

73120-67-9
Record name Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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